molecular formula C17H24N2O B2482763 N-(1-benzylpiperidin-4-yl)cyclobutanecarboxamide CAS No. 334974-40-2

N-(1-benzylpiperidin-4-yl)cyclobutanecarboxamide

Cat. No.: B2482763
CAS No.: 334974-40-2
M. Wt: 272.392
InChI Key: XUJMDQBYCUHWQE-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)cyclobutanecarboxamide is a chemical compound with the molecular formula C17H24N2O. It is known for its unique structure, which includes a piperidine ring conjugated to a benzyl group and a cyclobutanecarboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)cyclobutanecarboxamide typically involves the reaction of 4-benzylpiperidine with cyclobutanecarboxylic acid or its derivatives. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as a strong acid or base, to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)cyclobutanecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-benzylpiperidin-4-yl)cyclobutanecarboxamide is unique due to its specific combination of a piperidine ring, benzyl group, and cyclobutanecarboxamide moiety.

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c20-17(15-7-4-8-15)18-16-9-11-19(12-10-16)13-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJMDQBYCUHWQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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